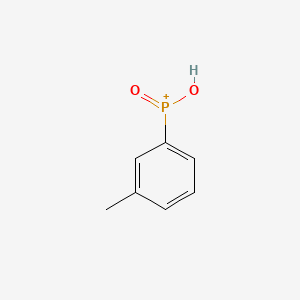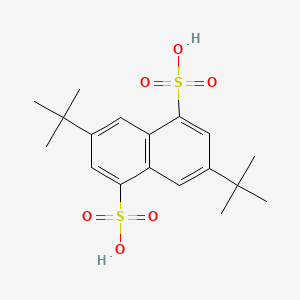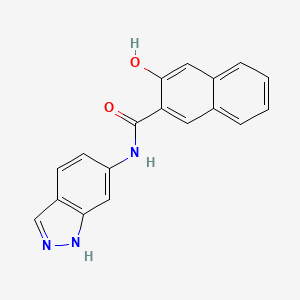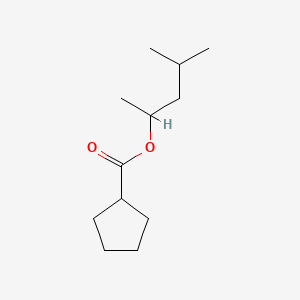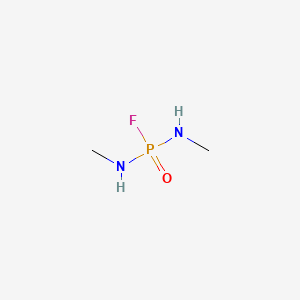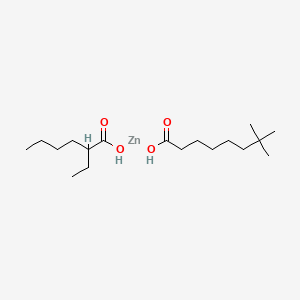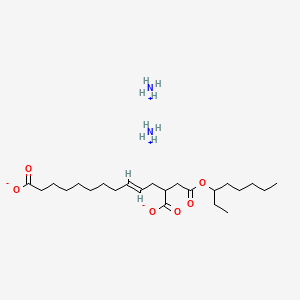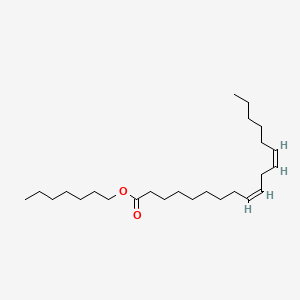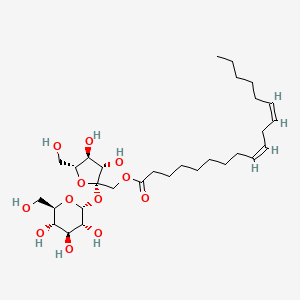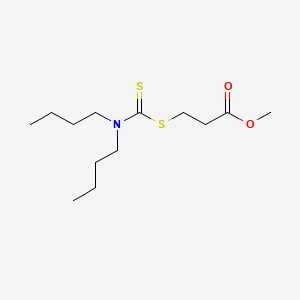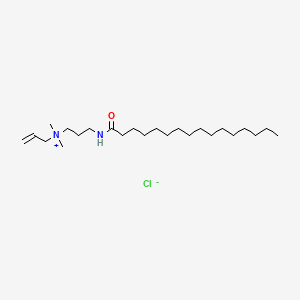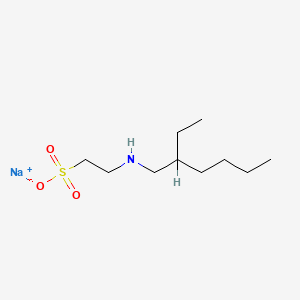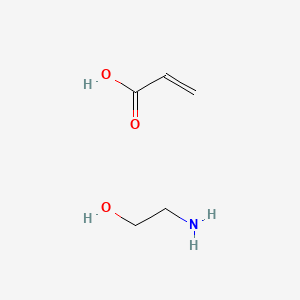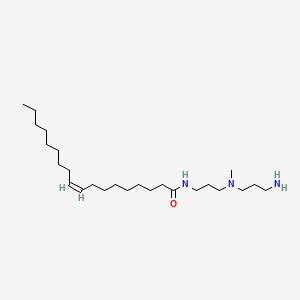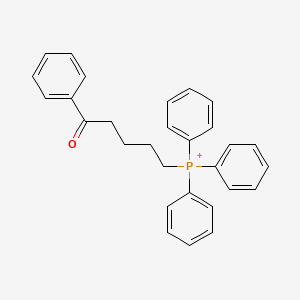
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is a unique organic compound characterized by its complex structure, which includes a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone typically involves the reaction of a phenyl-substituted ketone with a triphenylphosphine reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl and triphenylphosphoranyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces alcohols.
科学的研究の応用
1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
作用機序
The mechanism by which 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
類似化合物との比較
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1-Phenyl-5-mercaptotetrazole: Studied for its antifungal properties.
3-Methyl-4-formyl-1-phenyl-5-pyrazolone: Used in the synthesis of coordination compounds with lanthanides.
Uniqueness: 1-Phenyl-5-(triphenylphosphoranyl)-1-pentanone is unique due to its combination of a phenyl group, a triphenylphosphoranyl group, and a pentanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
6623-42-3 |
|---|---|
分子式 |
C29H28OP+ |
分子量 |
423.5 g/mol |
IUPAC名 |
(5-oxo-5-phenylpentyl)-triphenylphosphanium |
InChI |
InChI=1S/C29H28OP/c30-29(25-15-5-1-6-16-25)23-13-14-24-31(26-17-7-2-8-18-26,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2/q+1 |
InChIキー |
SVHPQBPOHOMHJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


